1,7-Dioxaspiro[4.4]nonan-3-ol
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Overview
Description
1,7-Dioxaspiro[4.4]nonan-3-ol is a chemical compound with the molecular formula C7H12O3. It is characterized by a spirocyclic structure, which includes two oxygen atoms forming a dioxaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[4.4]nonan-3-ol can be synthesized through several methods. One common approach involves the condensation of aliphatic compounds or lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure. This method involves the formation of a dilactone intermediate, which is then converted to the sodium salt of a spiroketal acid and subsequently decarboxylated .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dioxaspiro[4.4]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1,7-Dioxaspiro[4.4]nonan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-3-ol involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or enzyme studies .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,7-Dioxaspiro[3.5]nonan-3-ol: Another related compound with a different ring size and oxygen atom arrangement.
Uniqueness: 1,7-Dioxaspiro[4.4]nonan-3-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial processes .
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEOHWDFPMWAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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